1-Hydroxypiperidin-4-one

Organic Synthesis Reaction Mechanisms Favorskii Rearrangement

1-Hydroxypiperidin-4-one (CAS 113684-50-7) is a heterocyclic building block of the N-hydroxypiperidinone class, characterized by a six-membered piperidine ring bearing a carbonyl group at the 4-position and an N-hydroxy substituent at the 1-position. Its dual N-hydroxy and C4-carbonyl functionalities confer distinct hydrogen-bonding capacity and conformational behavior compared to unsubstituted piperidin-4-ones or 4-hydroxypiperidines, making it a valuable intermediate in the synthesis of bioactive molecules and pharmacophores.

Molecular Formula C5H9NO2
Molecular Weight 115.13 g/mol
CAS No. 113684-50-7
Cat. No. B3045779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxypiperidin-4-one
CAS113684-50-7
Molecular FormulaC5H9NO2
Molecular Weight115.13 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)O
InChIInChI=1S/C5H9NO2/c7-5-1-3-6(8)4-2-5/h8H,1-4H2
InChIKeyRBSFFHQWOUNEJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxypiperidin-4-one (CAS 113684-50-7): Key Intermediate Profile for Medicinal Chemistry and Organic Synthesis


1-Hydroxypiperidin-4-one (CAS 113684-50-7) is a heterocyclic building block of the N-hydroxypiperidinone class, characterized by a six-membered piperidine ring bearing a carbonyl group at the 4-position and an N-hydroxy substituent at the 1-position [1]. Its dual N-hydroxy and C4-carbonyl functionalities confer distinct hydrogen-bonding capacity and conformational behavior compared to unsubstituted piperidin-4-ones or 4-hydroxypiperidines, making it a valuable intermediate in the synthesis of bioactive molecules and pharmacophores .

Why 1-Hydroxypiperidin-4-one Cannot Be Replaced by Unsubstituted Piperidin-4-ones or 4-Hydroxypiperidines in Critical Applications


The presence of the N-hydroxy group fundamentally alters the electronic environment, hydrogen-bonding network, and reactivity of the piperidin-4-one scaffold. Unlike unsubstituted 4-piperidone or 4-hydroxypiperidine, 1-hydroxypiperidin-4-one engages in unique intramolecular and intermolecular interactions that dictate both its solid-state conformation and its divergent reactivity under Favorskii rearrangement conditions [1][2]. Substituting this compound with a generic piperidin-4-one lacking the N-hydroxy moiety will lead to different reaction outcomes, altered pharmacokinetic profiles, and potentially failed synthetic routes, as the quantitative evidence below demonstrates.

Quantitative Differentiation of 1-Hydroxypiperidin-4-one: Key Assay Data vs. Closest Structural Analogs


Divergent Reactivity Under Favorskii Rearrangement Conditions: 1-Hydroxy Derivative Yields Acyclic Nitrosoenone vs. Bicyclic Amino Ketone for Parent Compound

Under identical Favorskii rearrangement conditions (treatment with NH₄OH), the 1-hydroxy derivative of 3-bromo-2,2,6,6-tetramethyl-4-piperidinone undergoes a distinct reaction pathway compared to the parent 4-piperidinone lacking the N-hydroxy group. The N-hydroxy derivative affords an acyclic nitrosoenone, whereas the unsubstituted 3-bromo-2,2,6,6-tetramethyl-4-piperidinone is transformed into a bicyclic amino ketone [1]. This divergent reactivity is a direct consequence of the electronic and steric influence of the N-hydroxy substituent, providing a synthetic handle for accessing nitrosoenone scaffolds not available from the parent compound.

Organic Synthesis Reaction Mechanisms Favorskii Rearrangement

Crystal Structure Conformation: Planarity and Intermolecular Interactions Distinguish 1-Hydroxypiperidin-4-one from Non-Hydroxylated Analogs

Single-crystal X-ray diffraction analysis of a 1-hydroxypiperidin-4-one derivative reveals a nearly planar molecular geometry (within 0.2 Å) and a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage [1]. This contrasts with the non-planar, chair conformation typically observed for unsubstituted piperidin-4-ones in the solid state. The crystal packing is primarily stabilized by van der Waals interactions, with the nearest intermolecular distance measured at 3.647 Å between O(3) and C(4) [1]. The presence of the N-hydroxy group enforces a distinct hydrogen-bonding network that is absent in 4-piperidone, directly influencing crystal morphology and solid-state stability.

Crystallography Solid-State Chemistry Structural Biology

Conformational Bias in Solution: NMR Evidence for Predominant Chair vs. Boat Conformation in N-Hydroxypiperidin-4-one Oximes

¹H and ¹³C NMR analysis of a series of N-hydroxypiperidin-4-one oximes (structural analogs of 1-hydroxypiperidin-4-one) demonstrates that the N-hydroxy group exerts a strong influence on ring conformation. Compounds 3b and 3c exist predominantly in a chair conformation with aryl/alkyl substituents equatorial, whereas compounds 3d–3j adopt a boat conformation [1]. This conformational heterogeneity is not observed in the corresponding non-hydroxylated piperidin-4-one oximes, where chair conformations are generally favored. The N-hydroxy substituent introduces additional stereoelectronic effects that can stabilize unusual boat geometries, a feature that can be exploited in designing conformationally constrained ligands.

NMR Spectroscopy Conformational Analysis Medicinal Chemistry

Validated Application Scenarios for 1-Hydroxypiperidin-4-one in Medicinal Chemistry and Organic Synthesis


Synthesis of Acyclic Nitrosoenones via Favorskii Rearrangement

Utilize the unique reactivity of the 1-hydroxy derivative under Favorskii rearrangement conditions to access acyclic nitrosoenone scaffolds that are inaccessible from unsubstituted piperidin-4-ones. This route is directly supported by the head-to-head comparison data showing divergent product formation [1].

Design of Conformationally Constrained CCR1 Antagonists

Incorporate the N-hydroxypiperidin-4-one core as a scaffold for novel CCR1 receptor antagonists, leveraging the conformationally biased boat and chair equilibria observed in N-hydroxypiperidin-4-one oximes [1]. The 4-hydroxypiperidine class has validated the therapeutic potential of this chemotype, and the N-hydroxy modification offers a path to differentiated binding modes.

Crystallization and Solid-State Formulation Studies

Exploit the planar geometry and distinct intermolecular packing of 1-hydroxypiperidin-4-one derivatives for optimizing crystal habit and solid-state stability. The quantitative crystallographic parameters (planarity within 0.2 Å, intermolecular distance 3.647 Å) [1] provide a basis for predicting and controlling physical properties in development.

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